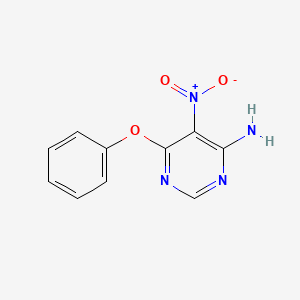

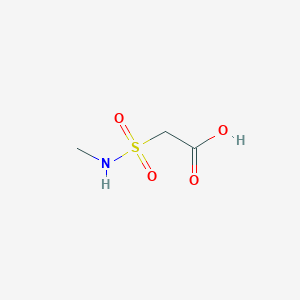

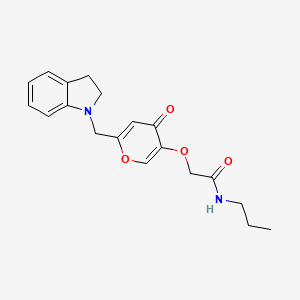

5-Nitro-6-phenoxypyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Nitrogen-containing Derivatives

5-Nitro-6-phenoxypyrimidin-4-amine is a key intermediate in the synthesis of nitrogen-containing derivatives, which have wide applications in the development of pharmaceuticals, dyes, and polymers. For instance, Sedova et al. (2002) explored the synthesis of nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds, showcasing the versatility of nitropyrimidines in chemical syntheses Sedova et al., 2002.

Reaction Mechanisms and Transformations

The reactivity of nitropyrimidines like 5-Nitro-6-phenoxypyrimidin-4-amine with various nucleophiles has been a subject of study, providing insights into reaction mechanisms and transformations. Čikotienė et al. (2007) investigated reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, revealing how pyridine catalyzes rearrangement into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, demonstrating the complex pathways possible with nitropyrimidine compounds Čikotienė et al., 2007.

Properties and Radical Formation

Investigations into the properties and radical formation in nitropyrimidines contribute to our understanding of their chemical behavior under various conditions. Lorenz and Benson (1973) studied the ESR spectra of X-irradiated nitro-substituted pyrimidines, identifying distinctive radical formations that enhance our understanding of the electronic structures and stability of nitropyrimidines under irradiation Lorenz & Benson, 1973.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrimidinamine derivatives, which include 5-nitro-6-phenoxypyrimidin-4-amine, have been studied for their potential as agricultural compounds due to their outstanding activity .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .

Result of Action

Pyrimidinamine derivatives have shown excellent fungicidal activity . This suggests that 5-Nitro-6-phenoxypyrimidin-4-amine may have similar effects.

Action Environment

The environmental conditions can significantly impact the effectiveness and stability of chemical compounds .

Propiedades

IUPAC Name |

5-nitro-6-phenoxypyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-8(14(15)16)10(13-6-12-9)17-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKCGPMTPDGQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-6-phenoxypyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B2923841.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2923842.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)